molecular formula C9H12N2OSSi B11882198 2-Thioxo-5-((trimethylsilyl)ethynyl)-2,3-dihydropyrimidin-4(1H)-one CAS No. 649558-83-8

2-Thioxo-5-((trimethylsilyl)ethynyl)-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B11882198
CAS No.: 649558-83-8
M. Wt: 224.36 g/mol
InChI Key: MLKDNNPRTMYNQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thioxo-5-((trimethylsilyl)ethynyl)-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidinone family This compound is characterized by the presence of a thioxo group at the second position and a trimethylsilyl-ethynyl group at the fifth position of the pyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thioxo-5-((trimethylsilyl)ethynyl)-2,3-dihydropyrimidin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-thioxo-2,3-dihydropyrimidin-4(1H)-one and trimethylsilylacetylene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydride to deprotonate the starting material.

    Coupling Reaction: The deprotonated intermediate is then reacted with trimethylsilylacetylene in the presence of a palladium catalyst to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Thioxo-5-((trimethylsilyl)ethynyl)-2,3-dihydropyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.

    Substitution: The trimethylsilyl-ethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted pyrimidinones depending on the nucleophile used.

Scientific Research Applications

2-Thioxo-5-((trimethylsilyl)ethynyl)-2,3-dihydropyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Thioxo-5-((trimethylsilyl)ethynyl)-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trimethylsilyl-ethynyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Thioxo-2,3-dihydropyrimidin-4(1H)-one: Lacks the trimethylsilyl-ethynyl group, making it less lipophilic.

    5,6-Dimethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Contains additional methyl groups, altering its chemical reactivity and biological activity.

Uniqueness

2-Thioxo-5-((trimethylsilyl)ethynyl)-2,3-dihydropyrimidin-4(1H)-one is unique due to the presence of both the thioxo and trimethylsilyl-ethynyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for covalent bonding with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

649558-83-8

Molecular Formula

C9H12N2OSSi

Molecular Weight

224.36 g/mol

IUPAC Name

2-sulfanylidene-5-(2-trimethylsilylethynyl)-1H-pyrimidin-4-one

InChI

InChI=1S/C9H12N2OSSi/c1-14(2,3)5-4-7-6-10-9(13)11-8(7)12/h6H,1-3H3,(H2,10,11,12,13)

InChI Key

MLKDNNPRTMYNQH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CNC(=S)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.